2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid
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Overview
Description
2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a cyclohexane ring substituted with hydroxy and acetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid typically involves the reaction of 1-hydroxy-3,5-dimethylcyclohexane with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-(1-Oxo-3,5-dimethylcyclohexyl)acetic acid.
Reduction: Formation of 2-(1-Hydroxy-3,5-dimethylcyclohexyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through modulation of enzymatic activity or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxycyclohexyl)acetic acid
- 2-(1-Hydroxy-3-methylcyclohexyl)acetic acid
- 2-(1-Hydroxy-4,5-dimethylcyclohexyl)acetic acid
Uniqueness
2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid is unique due to the specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(1-hydroxy-3,5-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H18O3/c1-7-3-8(2)5-10(13,4-7)6-9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
QLDMQEAMJSIQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(CC(=O)O)O)C |
Origin of Product |
United States |
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